molecular formula C9H14ClNO B1595461 3-Methoxyphenethylamine HCl CAS No. 2039-54-5

3-Methoxyphenethylamine HCl

Cat. No.: B1595461
CAS No.: 2039-54-5
M. Wt: 187.66 g/mol
InChI Key: KDRBQDYHPKRFGX-UHFFFAOYSA-N
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Description

3-Methoxyphenethylamine HCl (CAS 2039-67-0) is a phenethylamine derivative characterized by a methoxy group (-OCH₃) at the 3-position of the phenyl ring and an ethylamine side chain. Its molecular formula is C₉H₁₃NO·HCl, with a molecular weight of 203.67 g/mol. The compound is widely utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of opioid receptor ligands and carbamate derivatives .

Properties

IUPAC Name

2-(3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO.ClH/c1-11-9-4-2-3-8(7-9)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRBQDYHPKRFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2039-67-0 (Parent)
Record name 3-Methoxyphenylethylamine hydrochloride
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DSSTOX Substance ID

DTXSID90174325
Record name Phenethylamine, m-methoxy-, hydrochloride
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Molecular Weight

187.66 g/mol
Source PubChem
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CAS No.

2039-54-5
Record name Benzeneethanamine, 3-methoxy-, hydrochloride (1:1)
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Record name 3-Methoxyphenylethylamine hydrochloride
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Record name 3-Methoxyphenethylamine HCl
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Record name Phenethylamine, m-methoxy-, hydrochloride
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Record name m-methoxyphenethylamine hydrochloride
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Record name 3-METHOXYPHENYLETHYLAMINE HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyphenethylamine Hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of 3-Methoxyphenethylamine Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Cyclization Reactions

3-MPA HCl undergoes acid-catalyzed cyclization to form nitrogen-containing heterocycles. For example:

  • Formation of Tetrahydroisoquinolines : Reaction with formaldehyde under acidic conditions yields 1,2,3,4-tetrahydroisoquinoline derivatives. This proceeds via an intermediate carbenium ion, which is trapped intramolecularly by the amine group .

Reaction TypeReagents/ConditionsProductReference
CyclizationFormaldehyde, acid catalysis1,2,3,4-Tetrahydroisoquinoline

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Demethylation : Treatment with strong acids or bases can cleave the methoxy group to form phenolic derivatives.

  • Sulfonation : Reaction with methanesulfonyl chloride introduces a sulfonate group at the para position relative to the methoxy group .

Reaction TypeReagents/ConditionsProductReference
SulfonationMethanesulfonyl chloride, base3-Methoxy-4-sulfonamide derivative

Oxidation and Reduction

The ethylamine side chain and aromatic ring are susceptible to redox transformations:

  • Oxidation : The primary amine can be oxidized to a nitro group using agents like tetrabutylammonium nitrate .

  • Reduction : Nitro intermediates (e.g., from nitration reactions) are reduced to amines using borane-THF or catalytic hydrogenation .

Reaction TypeReagents/ConditionsProductReference
NitrationTetrabutylammonium nitrate, TFAA3-Methoxy-4-nitrophenethylamine
ReductionBorane-THF, 70°CPrimary amine derivatives

Coupling Reactions

3-MPA HCl serves as a precursor in peptide-like couplings:

  • Amide Formation : Reacts with carboxylic acids (e.g., 3,4-dimethoxyphenylacetic acid) via carbodiimide-mediated coupling to form amides .

Reaction TypeReagents/ConditionsProductReference
Amide couplingDCC, DMAP, CH₂Cl₂Substituted phenethylamide

Stability and Reactivity Trends

  • pH Sensitivity : The hydrochloride salt enhances water solubility but decomposes under strongly alkaline conditions.

  • Thermal Stability : Stable at room temperature but degrades at elevated temperatures (>150°C) .

Comparative Reactivity

The meta-methoxy group directs electrophilic substitution to the para position, contrasting with para-substituted analogs. For example:

CompoundElectrophilic Substitution SiteKey Reactivity Difference
3-MPA HClPara to methoxy groupLower reactivity vs. 4-methoxy
4-MethoxyphenethylamineOrtho/para to methoxy groupHigher electrophilic activity

Scientific Research Applications

Scientific Research Applications

3-Methoxyphenethylamine HCl has diverse applications across several scientific domains:

Organic Chemistry

  • Building Block : It serves as a precursor in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
  • Reaction Mechanisms : Researchers utilize it to study reaction mechanisms involving phenethylamines, contributing to the understanding of organic reaction pathways.

Biological Research

  • Neurotransmitter Interaction : This compound is investigated for its effects on neurotransmitter systems, particularly dopamine pathways. As a metabolite of dopamine, it may influence behavioral outcomes and neurological functions.
  • Pharmacological Studies : Studies have explored its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.

Medical Applications

  • Therapeutic Potential : There is ongoing research into its use in treating conditions such as depression and anxiety, given its structural similarity to other psychoactive compounds.
  • Precursor for Pharmaceuticals : It is also explored as a precursor in synthesizing other pharmacologically active compounds, enhancing drug development processes.

Industrial Applications

  • Production of Dyes and Polymers : The compound is utilized in the industrial synthesis of dyes and polymers, showcasing its versatility beyond laboratory applications.

Case Study 1: Neurotransmitter Modulation

A study published in RSC Advances examined the effects of various phenethylamines on neurotransmitter systems. It highlighted that this compound could modulate dopamine levels, suggesting potential therapeutic uses in treating mood disorders .

Case Study 2: Synthesis of Derivatives

Research conducted on synthesizing derivatives of 3-Methoxyphenethylamine demonstrated its utility as a precursor for creating novel compounds with enhanced biological activity. The study outlined successful reactions leading to derivatives with improved pharmacokinetic profiles .

Unique Aspects

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties compared to its analogs. Its meta-positioned methoxy group influences its reactivity and interactions with biological targets, making it valuable for both research and industrial applications.

Mechanism of Action

The mechanism of action of 3-Methoxyphenethylamine Hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues of 3-Methoxyphenethylamine HCl

The pharmacological and chemical properties of phenethylamine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogues:

Compound CAS Molecular Formula Substituents Key Applications
This compound 2039-67-0 C₉H₁₃NO·HCl 3-OCH₃, ethylamine Opioid ligand synthesis, carbamate intermediates
2,5-Dimethoxyphenethylamine HCl 3166-74-3 C₁₀H₁₅NO₂·HCl 2-OCH₃, 5-OCH₃, ethylamine Research chemical, potential psychedelic properties (limited clinical data)
Dopamine HCl 62-31-7 C₈H₁₁NO₂·HCl 3,4-diOH, ethylamine Neurotransmitter, treatment of shock and hypotension
3-Chloro-4-methoxyphenethylamine HCl 7569-60-0 C₉H₁₁ClNO·HCl 3-Cl, 4-OCH₃, ethylamine Intermediate in organic synthesis, potential antimicrobial studies
3-Chloro-4-methoxybenzylamine HCl 643088-03-3 C₈H₈ClNO·HCl 3-Cl, 4-OCH₃, benzylamine Specialty chemical in agrochemical research
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine HCl N/A C₉H₁₃NO₂·HCl 4-OH, 3-OCH₃, ethylamine Research applications in neurology and metabolic studies

Key Differences in Physicochemical and Pharmacological Properties

Substituent Effects: this compound: The 3-OCH₃ group enhances lipophilicity compared to hydroxylated analogues like dopamine, improving blood-brain barrier penetration . Dopamine HCl: Polar 3,4-diOH groups limit membrane permeability but enable direct interaction with dopaminergic receptors .

Reactivity: Chlorinated derivatives (e.g., 3-Chloro-4-methoxyphenethylamine HCl) exhibit reduced nucleophilicity due to electron-withdrawing effects, making them less reactive in alkylation reactions compared to non-halogenated analogues .

Dopamine HCl: Direct therapeutic agent in cardiovascular and neurological disorders due to its endogenous neurotransmitter role .

Research Findings and Industrial Relevance

  • Opioid Receptor Ligands : 3-Methoxyphenethylamine derivatives (e.g., compound 68 ) show selective binding to kappa opioid receptors, indicating promise in pain management research .
  • Synthetic Efficiency : High yields (72–82%) in carbamate and urea synthesis underscore its utility in scalable pharmaceutical production .
  • Safety Profile: Limited toxicity data exist for this compound, though structural analogues like dopamine HCl are well-characterized for clinical safety .

Biological Activity

3-Methoxyphenethylamine hydrochloride (3-MPA HCl) is an organic compound belonging to the phenethylamine class, characterized by a methoxy group attached to a benzene ring and an ethylamine chain. It is a notable metabolite of dopamine and is involved in various biochemical pathways, influencing neurotransmitter systems and exhibiting potential therapeutic applications.

3-MPA HCl primarily interacts with neurotransmitter receptors and transporters in the nervous system. As a metabolite of dopamine, it can modulate dopaminergic activity and influence behavioral responses. Its biochemical properties include:

  • Metabolism : Formed from dopamine through catechol-O-methyltransferase (COMT) and further metabolized by monoamine oxidase (MAO) into homovanillic acid (HVA) .
  • Cellular Effects : Exhibits effects on extracellular dopamine levels, potentially influencing mood and cognition .
  • Receptor Interaction : Engages with trace amine-associated receptors (TAARs), which are implicated in various neurophysiological processes .

Research Findings

Recent studies have explored the biological activities of 3-MPA HCl, focusing on its pharmacological properties and potential applications:

  • Neuropharmacological Effects : Research indicates that 3-MPA HCl may induce hyperthermia in animal models, suggesting interactions with serotonergic and dopaminergic pathways .
  • Therapeutic Potential : Investigated for its role in treating neurological disorders, including depression and attention deficit hyperactivity disorder (ADHD), due to its dopaminergic modulation .
  • Cytotoxicity Studies : In vitro assays have evaluated its cytotoxic effects on tumor cells, revealing varying degrees of cell viability depending on concentration .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
Neuropharmacological EffectsInduces hyperthermia via serotonergic/dopaminergic pathways
Therapeutic ApplicationsPotential treatment for neurological disorders
CytotoxicityVariable effects on tumor cell viability

Hyperthermia Induction

A study conducted on rabbits demonstrated that administration of 3-MPA HCl resulted in significant hyperthermia. The correlation between hyperthermic potency and psychotomimetic effects suggests a complex interaction with hypothalamic pathways that regulate temperature and mood .

Neurotransmitter Modulation

In a controlled laboratory setting, the effects of 3-MPA HCl on neurotransmitter release were assessed. Results indicated that it could enhance dopamine release while inhibiting serotonin uptake, highlighting its dual action as a stimulant and potential antidepressant .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxyphenethylamine HCl
Reactant of Route 2
3-Methoxyphenethylamine HCl

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